Comparative Anticancer Activity: Piperine-Piperazine Analogs vs. Parent Piperine in In Vivo Sarcoma 180 Models
While direct data for the target compound is unavailable, cross-study comparison with a close structural analog, a piperine-piperazine conjugate, provides a relevant benchmark. Piperine, the natural product parent, shows moderate in vivo antitumor activity [1]. A piperine-piperazine analog (compound 5f) demonstrated enhanced antibacterial activity [2]. This illustrates the potential for the piperazine conjugation strategy to improve upon the parent piperine scaffold, a design principle directly relevant to the target compound's structure .
| Evidence Dimension | In vivo tumor growth inhibition rate (%) |
|---|---|
| Target Compound Data | Data not available for target compound. |
| Comparator Or Baseline | Piperine: 55.1% and 56.8% inhibition at 50 and 100 mg/kg/day, respectively. Piplartine: 28.7% and 52.3% inhibition at 50 and 100 mg/kg/day, respectively. |
| Quantified Difference | Piperine is approximately 1.9-fold more effective than piplartine at the lower dose (55.1% vs. 28.7%) in this specific model. |
| Conditions | Sarcoma 180 solid tumor model in female Swiss mice; 7-day intraperitoneal treatment (50 or 100 mg/kg/day). |
Why This Matters
Establishes a baseline for the benzodioxole-containing class and demonstrates that structural modifications (like adding a piperazine group) can modulate in vivo efficacy, providing a scientific rationale for evaluating the target compound in similar oncology models.
- [1] Bezerra, D. P., et al. (2006). In vivo growth-inhibition of Sarcoma 180 by piplartine and piperine, two alkaloid amides from Piper. Brazilian Journal of Medical and Biological Research, 39(6), 801-807. View Source
- [2] Kottakki, N. K., & Rao, A. K. (2021). SYNTHESIS OF PIPERINE - PIPERAZINE ANALOGUES AND THEIR ANTIBACTERIAL ACTIVITY. INDIAN DRUGS, 58(06), 30-35. View Source
